
CEF1, Influenza Matrix Protein M1 (58-66)
Vue d'ensemble
Description
CEF1, Influenza Matrix Protein M1 (58-66), is a synthetic peptide corresponding to residues 58–66 (sequence: GILGFVFTL) of the influenza A virus matrix protein M1. This epitope is HLA-A*02-restricted, making it a critical target for CD8+ T cell-mediated immune responses in approximately 50% of the global population expressing this MHC class I allele .
Méthodes De Préparation
Solid-Phase Peptide Synthesis (SPPS) of CEF1
The foundational method for producing CEF1 is solid-phase peptide synthesis (SPPS), a well-established technique for constructing peptides with high precision. The process begins with the attachment of the C-terminal amino acid (leucine) to a resin support, typically Rink Amide resin with a loading capacity of 0.5 mmol/g . Subsequent amino acids are added sequentially using fluorenylmethyloxycarbonyl (Fmoc) chemistry. Key reagents include PyAOP [(7-azabenzotriazol-1-yloxy)trispyrrolidinophosphonium hexafluorophosphate] as the coupling activator and diisopropylethylamine (DIEA) as the base .
Coupling reactions are performed at elevated temperatures (70°C) to minimize aggregation and side reactions, with each amide bond formation requiring just 10 seconds in automated flow systems . This contrasts sharply with traditional batch methods, which often take 10–30 minutes per coupling step. After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane (TIS) and water, yielding the crude product .
Automated Flow Synthesis for Scalable Production
Recent advancements in microscale flow synthesizers have revolutionized peptide production. As demonstrated in studies on peptide–PNA conjugates, these systems enable rapid synthesis of CEF1 with superior purity compared to manual protocols . A typical flow synthesizer integrates three HPLC pumps for delivering monomers, activators, and bases, merged through a heated reactor (70°C) to form activated esters (Table 1).
Table 1: Reaction Conditions for Automated Flow Synthesis of CEF1
This method eliminates the need for capping steps and reduces synthesis time for a 9-mer peptide like CEF1 to under 30 minutes, achieving crude purities exceeding 90% .
Purification and Analytical Characterization
Post-synthesis purification is critical for ensuring the biological activity of CEF1. Reverse-phase high-performance liquid chromatography (RP-HPLC) on a Luna C18(2) column (5 μm, 10 × 250 mm) separates the crude product using a gradient of acetonitrile in water (0.1% TFA) . The purified peptide is lyophilized and reconstituted in dimethyl sulfoxide (DMSO) at 10 mM for storage .
Table 2: Chemical and Physical Properties of CEF1
Property | Value | Source |
---|---|---|
CAS Number | 141368-69-6 | |
Molecular Formula | C49H75N9O11 | |
Molecular Weight | 966.17 g/mol | |
Solubility | Soluble in DMSO | |
Storage Conditions | -20°C (1 month), -80°C (6 months) |
Liquid chromatography–mass spectrometry (LC-MS) confirms the molecular weight (observed m/z: 966.17 [M+H]+) and purity (>95%) . Nuclear magnetic resonance (NMR) spectroscopy further validates the structure, particularly the presence of hydrophobic residues (e.g., isoleucine, phenylalanine) critical for HLA-A*02 binding .
Quality Control and Functional Validation
Batch consistency is assessed through T-cell activation assays. Dendritic cells pulsed with CEF1 (15 nM for 8 hours) are co-cultured with CD8+ T cells, and activation markers (CD69, PD-1) are quantified via flow cytometry . Successful batches induce a ≥2-fold increase in interferon-γ secretion compared to controls .
Challenges and Mitigation Strategies
A major challenge in CEF1 synthesis is the aggregation of hydrophobic residues during SPPS. This is mitigated by:
-
Optimized Solvent Systems : Using 2-methyl-2-butanol/acetonitrile (5:1) reduces backbone hydrogen bonding .
-
Elevated Temperatures : Maintaining the reactor at 70°C prevents on-resin aggregation .
-
Pseudoproline Dipeptides : Incorporating serine or threonine-derived pseudoprolines improves solubility during chain elongation .
Applications in Immunological Research
CEF1 is widely used to study HLA-A*02-restricted T-cell responses. In PET imaging studies, its uptake in activated T cells correlates with mitochondrial biogenesis markers (e.g., SAMHD1 downregulation), making it a valuable tool for tracking antiviral immunity .
Analyse Des Réactions Chimiques
Types of Reactions
CEF1, Influenza Matrix Protein M1 (58-66) primarily undergoes:
Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues like methionine or cysteine.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic/basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues, potentially altering the peptide’s function.
Applications De Recherche Scientifique
Immunological Significance
Immunodominance and HLA Restriction
- The CEF1 peptide is classified as an immunodominant epitope when restricted by the HLA-A*02 molecule, which is expressed by approximately 50% of the human population. This makes it a critical target for studying CTL responses against influenza infections .
CTL Activation and Response
- Studies have demonstrated that stimulation with the CEF1 peptide elicits strong CTL responses in peripheral blood mononuclear cells (PBMCs). These responses can be quantified using assays such as ELISPOT, which measures interferon-gamma (IFN-γ) release from activated effector cells .
Vaccine Development
T-cell Vaccine Strategies
- The CEF1 peptide is being investigated for its potential in T-cell vaccine strategies aimed at inducing specific CTL responses. For instance, the MVA-NP+M1 vaccine incorporates the GILGFVFTL epitope and is currently undergoing clinical trials to assess its efficacy in generating protective immunity against influenza .
Cross-Reactivity Research
- Research indicates that the CEF1 peptide may exhibit cross-reactivity with epitopes from other viruses, such as HIV-1 p17 Gag. This suggests that prior exposure to influenza may influence immune responses to HIV, providing insights into potential combined vaccine strategies .
Structural and Functional Insights
Role in Viral Assembly
- The M1 protein, including the CEF1 peptide region, plays a crucial role in the assembly and stability of the influenza virus. It forms a matrix layer beneath the viral envelope and interacts with viral ribonucleoproteins (vRNP), facilitating RNA synthesis within infected cells. Understanding this structural role can inform antiviral strategies targeting viral assembly processes .
Evasion Mechanisms
- Variations in amino acid residues surrounding the CEF1 epitope can affect CTL recognition, highlighting a potential immune evasion strategy employed by different strains of influenza A virus. This knowledge is vital for designing effective vaccines that can overcome these evasion tactics .
Case Studies and Research Findings
Mécanisme D'action
CEF1, Influenza Matrix Protein M1 (58-66) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of HLA-A*02 molecules. This presentation is recognized by CD8+ T cells, leading to their activation and subsequent immune response. The molecular targets include the T cell receptor (TCR) on CD8+ T cells, and the pathways involved are those related to T cell activation and cytotoxicity .
Comparaison Avec Des Composés Similaires
Key Properties:
- Sequence : GILGFVFTL (one-letter code) .
- Molecular Weight : 966.17 g/mol .
- Purity : >95% or >98% (HPLC) .
- Applications :
CEF1 is highly immunogenic, eliciting dominant T cell responses in HLA-A*02+ individuals, and serves as a benchmark in influenza immunology research .
Influenza-Derived Epitopes
CEF3 (M1 13-21)
- Sequence : SIIPSGPLK .
- Source : Influenza A virus M1 protein (residues 13–21).
- MHC Restriction: Not explicitly stated in evidence but likely differs from CEF1.
- Role : Less studied compared to CEF1; used to explore broader M1-specific immune responses .
HA/NA-Derived Epitopes
Unlike CEF1, these are MHC-II-restricted and primarily target humoral responses .
Cross-Reactive Viral Epitopes
HIV p17 GAG:77–85
- Sequence: Not explicitly provided .
- Source : HIV-1 Gag protein.
- Cross-Reactivity : Shares structural similarities with CEF1, leading to cross-reactive CD8+ T cell responses in HIV-infected individuals .
Model Antigens
SIINFEKL (Ovalbumin 257–264)
- Sequence : SIINFEKL .
- MHC Restriction : H-2Kb (mice).
- Role : Gold-standard model antigen for studying CD8+ T cell responses in murine systems .
Structural Analogues
HIV Matrix/Capsid Proteins
- Similarity : Structural homology with influenza M1, particularly in alpha-helical domains .
- Functional Overlap : Both mediate viral assembly; however, immune responses to HIV matrix proteins are less conserved than CEF1 .
Research Findings
Immunogenicity of CEF1
- CD8+ T Cell Activation : APCs pulsed with 15 nM CEF1 induced robust CD8+ T cell proliferation in human PBMC cocultures .
- Cross-Reactivity : CD8+ T cells from HIV-infected individuals recognize both CEF1 and HIV p17 GAG:77–85, highlighting shared epitope features .
Structural Insights
- HLA-A02:01 Binding : CEF1 forms stable complexes with HLA-A02:01 and β-2-microglobulin, as shown in surface plasmon resonance (SPR) studies .
- Conservation : The GILGFVFTL sequence is highly conserved across influenza A strains, enhancing its utility in universal vaccine design .
Data Tables
Table 1: Comparative Properties of Selected Epitopes
Compound | Source | Sequence | MHC Restriction | Key Application |
---|---|---|---|---|
CEF1 (M1 58–66) | Influenza A M1 | GILGFVFTL | HLA-A*02 | CD8+ T cell activation |
CEF3 (M1 13–21) | Influenza A M1 | SIIPSGPLK | Unknown | Broad M1 immunity |
HIV p17 GAG:77–85 | HIV-1 Gag | Not provided | HLA-A*02 | Cross-reactive immunity |
SIINFEKL | Ovalbumin | SIINFEKL | H-2Kb | Model antigen studies |
Table 2: Research Highlights
Activité Biologique
CEF1, also known as the Influenza Matrix Protein M1 (58-66), is a peptide derived from the matrix protein of the influenza A virus. This epitope, represented by the sequence GILGFVFTL, is crucial for understanding the immune response to influenza and has been studied for its potential applications in vaccine development and therapeutic strategies. This article reviews the biological activity of CEF1, focusing on its immunogenic properties, interactions with immune cells, and implications for cross-reactivity with other viral infections.
Structure and Conservation
The M1 protein is a major structural component of the influenza virus, located beneath the viral lipid envelope. The CEF1 peptide is highly conserved, showing a 93% conservation rate across 69 tested strains of Influenza A virus . This conservation enhances its potential as a target for T-cell responses in various populations.
T-Cell Activation
CEF1 has been shown to stimulate cytotoxic T lymphocyte (CTL) responses in peripheral blood mononuclear cells (PBMCs). The peptide specifically binds to major histocompatibility complex (MHC) molecules, particularly HLA-A*02:01, facilitating recognition by CD8+ T cells. Studies indicate that CEF1 induces a robust CTL response that is immunodominant among conserved epitopes of the influenza virus .
ELISPOT Assay Findings
In assays measuring interferon-gamma (IFN-γ) release, CEF1 demonstrated significant specificity in activating CTLs. The use of ELISPOT assays revealed that PBMCs stimulated with CEF1 exhibited a marked increase in IFN-γ-producing effector cells .
Cross-Reactivity with HIV
Interestingly, CEF1 shares sequence similarities with the HIV-1 p17 Gag protein (77-85), suggesting potential cross-reactivity. Research indicates that immunity generated by influenza infection can influence immune responses to HIV-1 epitopes . This phenomenon has implications for vaccine strategies that aim to elicit broad immune responses against multiple pathogens.
Study on H1N1pdm09
A study investigating the recognition of H1N1pdm09 by M1 58-66-specific CTLs found that this strain lacked extra-epitopic amino acids previously associated with reduced CTL recognition. Consequently, CTLs specific to M1 58-66 displayed enhanced activation and lytic activity against H1N1pdm09 compared to seasonal strains . This finding underscores the importance of monitoring amino acid substitutions in viral proteins that may affect immune recognition.
Deep Mutational Scanning
Research employing deep mutational scanning has provided insights into the functional importance of various residues within the M1 protein. This comprehensive analysis identified critical sites necessary for M1 functionality and viral replication, revealing a high tolerance for mutations in certain regions while maintaining essential structural integrity .
Table: Summary of Biological Activity Findings
Study | Findings | Implications |
---|---|---|
Immunogenicity | CEF1 induces robust CTL responses in PBMCs; strong IFN-γ release observed | Potential for use in T-cell vaccine strategies against influenza |
Cross-Reactivity | Similarities with HIV-1 p17 Gag suggest cross-reactive immune responses | May inform vaccine design targeting both influenza and HIV |
H1N1pdm09 Recognition | Enhanced CTL activation due to absence of extra-epitopic residues | Highlights the need for ongoing surveillance of viral mutations affecting immune recognition |
Deep Mutational Scanning | Identified critical residues for M1 function; high mutational tolerance in certain areas | Provides a framework for understanding M1's role in viral fitness and potential therapeutic targets |
Q & A
Basic Research Questions
Q. What is the structural basis of CEF1 (M1 58-66) as an HLA-A*02-restricted epitope, and how does it engage CD8+ T cells?
CEF1, with the sequence GILGFVFTL, is a 9-amino-acid peptide derived from the influenza A virus matrix protein M1. Its HLA-A02 restriction arises from specific anchor residues (e.g., Leu at position 2 and Val at position 9) that stabilize binding to the MHC-I groove . Methodologically, structural studies using X-ray crystallography or cryo-EM (as applied in PR8 M1 studies) can resolve atomic interactions between CEF1 and HLA-A02 . Functional validation involves tetramer staining or IFN-γ ELISpot assays to confirm T cell activation .
Q. How is CEF1 utilized in assessing CD8+ T cell responses in preclinical models?
CEF1 is administered in H-2d mouse models (e.g., BALB/c) via immunization or viral challenge, followed by flow cytometry to quantify antigen-specific T cells using MHC-I tetramers . Key readouts include cytokine secretion (IFN-γ, TNF-α) and cytotoxic granule markers (granzyme B) .
Q. What are the standard protocols for synthesizing and validating CEF1 for experimental use?
CEF1 is chemically synthesized via solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purity (>95%) is confirmed via reverse-phase HPLC, and identity via mass spectrometry (e.g., MALDI-TOF with observed m/z ~965.56) . Stability assessments under varying pH and temperature conditions are critical for functional studies .
Advanced Research Questions
Q. How do structural polymorphisms in M1 (e.g., residue substitutions) impact CEF1 immunodominance across influenza strains?
Comparative sequence alignment of M1 across influenza A subtypes (e.g., H1N1 vs. H3N2) identifies conserved regions critical for epitope stability. Mutagenesis studies (e.g., alanine scanning) combined with SPR analysis quantify binding affinity changes to HLA-A*02 . For example, the V97K mutation in M1 disrupts oligomerization, altering epitope presentation .
Q. What experimental strategies resolve contradictions in reported molecular weights (e.g., 966.17 vs. 3010.42) for CEF1?
Discrepancies arise from differences in salt forms (e.g., trifluoroacetate vs. acetate) or aggregation states. Researchers should validate molecular weight via high-resolution mass spectrometry (HRMS) and characterize oligomerization using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) .
Q. How can population-level variability in HLA-A*02 expression confound CEF1-based vaccine efficacy studies?
HLA genotyping (e.g., PCR-SSP or next-gen sequencing) of cohorts is essential to stratify subjects by HLA-A02 status. In vitro assays using HLA-A02-negative PBMCs as controls help isolate epitope-specific responses. Statistical models (e.g., multivariate regression) account for HLA heterogeneity in clinical data .
Q. What mechanisms underlie the poor immunogenicity of CEF1 in HLA-A*02+ individuals with pre-existing immunity?
T cell exhaustion or clonal dominance by cross-reactive memory cells (e.g., from prior influenza exposure) can dampen responses. Single-cell RNA-seq of PBMCs or TCR repertoire sequencing identifies exhausted or oligoclonal T cell populations. Functional rescue experiments using checkpoint inhibitors (e.g., anti-PD-1) may restore activity .
Q. How does the M1 protein’s pH-dependent structural plasticity influence CEF1 accessibility during viral entry?
Cryo-EM studies of M1 at low pH (e.g., pH 5.5) reveal conformational shifts that expose or occlude the 58-66 epitope. Förster resonance energy transfer (FRET) probes or hydrogen-deuterium exchange mass spectrometry (HDX-MS) track real-time structural changes in M1 during membrane fusion .
Q. Methodological Best Practices
- Binding Assays: Use SPR with immobilized HLA-A*02:01 to measure CEF1-MHC-I kinetics (ka, kd) .
- T Cell Functional Assays: Pair ELISpot (for cytokine secretion) with live-cell imaging (e.g., IncuCyte) to quantify target cell lysis .
- Data Validation: Cross-verify epitope immunogenicity using independent datasets (e.g., Immune Epitope Database, IEDB) and in vivo challenge models .
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRFCQNHCTWII-CXECYRLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.